4,5-Diazafluoren-9-one

Overview

Description

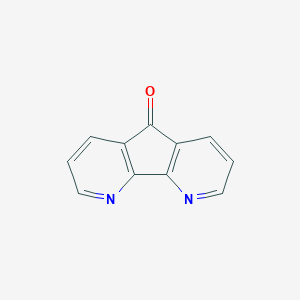

4,5-Diazafluoren-9-one (dafone) is a bidentate nitrogen-containing heterocyclic ligand derived from 1,10-phenanthroline (phen) through oxidative modification, featuring a ketone group at the 9-position (Figure 1) . Its synthesis typically involves the oxidative ring contraction of phenanthroline using potassium permanganate under basic conditions, yielding ~20% of the product . Dafone’s structure combines a planar aromatic system with electron-withdrawing ketone functionality, influencing its electronic properties and coordination chemistry. It has been widely utilized in transition metal complexes for applications in catalysis, DNA interaction studies, and photochemotherapy .

Preparation Methods

Oxidation of 1,10-Phenanthroline with Alkaline Potassium Permanganate

The most widely adopted method involves the oxidation of 1,10-phenanthroline under strongly alkaline conditions using potassium permanganate (KMnO₄). This one-step synthesis, first reported by Eckhard and Summers , proceeds via the cleavage of the central aromatic ring and subsequent benzilic acid rearrangement.

Reaction Conditions and Procedure

A mixture of 1,10-phenanthroline hydrate (20 g, 10 mmol) and potassium hydroxide (10 g) is dissolved in boiling water (1.5 L). A hot aqueous solution of KMnO₄ (50 g in 800 mL) is added gradually, followed by vigorous stirring under reflux for 10 minutes. Manganese dioxide precipitates are removed by hot filtration, and the filtrate is extracted with chloroform to isolate DAF as pale yellow crystals .

Yield and Byproducts

This method typically yields 20% DAF alongside 2,2'-bipyridyl-3,3'-dicarboxylic acid (50–85% yield) . The competing formation of the dicarboxylic acid arises from complete oxidative cleavage of the phenanthroline backbone, while DAF results from partial oxidation and rearrangement .

Benzilic Acid Rearrangement of 1,10-Phenanthroline-5,6-Quinone

An alternative pathway involves the base-catalyzed rearrangement of 1,10-phenanthroline-5,6-quinone, though this approach is less practical due to the quinone’s challenging synthesis .

Synthesis of the Quinone Precursor

1,10-Phenanthroline-5,6-quinone is prepared via nitration followed by reduction and oxidation steps, achieving an overall yield of ≤15% . Treatment with aqueous alkali induces a benzilic acid rearrangement, analogous to fluorenone formation from phenanthrenequinone .

Limitations

The multi-step synthesis and low quinone yield render this method inferior to direct oxidation. Furthermore, the quinone intermediate is sensitive to over-oxidation, complicating large-scale production .

One-Pot Tandem Oxidation-Bromination-Rearrangement

A recent advancement involves a tandem reaction sequence starting from 1,10-phenanthroline, achieving DAF derivatives in higher yields . While primarily used for brominated analogs, this method offers insights into reaction engineering.

Reaction Mechanism

-

Oxidation : Concentrated HNO₃/H₂SO₄ mediates aromatic ring oxidation.

-

Bromination : KBr introduces bromine at the 2-position.

-

Rearrangement : Alkaline conditions (NaOH) trigger benzilic acid rearrangement to form 2-bromo-DAF .

Adaptability for DAF Synthesis

Although designed for brominated derivatives, omitting KBr and optimizing conditions could theoretically yield DAF. Current protocols achieve ≤50% yield for 2-bromo-DAF, suggesting potential for adaptation .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Byproducts | Practicality |

|---|---|---|---|---|

| KMnO₄ Oxidation | Aqueous KOH, reflux | 20 | 2,2'-bipyridyl-3,3'-dicarboxylic acid | High (one-step synthesis) |

| Quinone Rearrangement | Multi-step synthesis, aqueous alkali | ≤15 | None reported | Low (complex precursor) |

| Tandem OBR Procedure | HNO₃/H₂SO₄, KBr, NaOH | ≤50* | Brominated intermediates | Moderate (scalable) |

*Yield reported for 2-bromo-DAF .

Characterization and Validation

Spectroscopic Data

-

IR Spectroscopy : DAF exhibits strong carbonyl absorption at 1,680 cm⁻¹ .

-

¹H NMR (DMSO-d₆) : Signals at δ 8.90 (d, 2H), 8.45 (d, 2H), and 7.75 (t, 2H) confirm the aromatic framework .

-

Melting Point : 264–268°C (dec.), consistent across methods .

Purity Assessment

Elemental analysis for Cr(dafone)₂(H₂O)₂₃ derivatives confirms ligand integrity:

Chemical Reactions Analysis

Types of Reactions: 4,5-Diazafluoren-9-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 9-diazo-4,5-diazafluorene.

Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, hydrazines, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: 9-diazo-4,5-diazafluorene.

Reduction: Corresponding amines or hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4,5-Diazafluoren-9-one is extensively used as a precursor for synthesizing heterocyclic ligands and fluorescent probes. Its reactivity enables the formation of various derivatives through:

- Condensation Reactions : It reacts with diamines and hydrazines to form complex ligands.

- Metal Complex Formation : It can coordinate with transition metals to create complexes that exhibit unique properties.

| Reaction Type | Example Products |

|---|---|

| Condensation | Heterocyclic ligands |

| Coordination | Metal complexes (e.g., Pd, Pt) |

Biology

The compound's fluorescent properties make it an excellent candidate for biological imaging and assays. It has been utilized in studies involving:

- Cellular Imaging : As a fluorescent probe to visualize cellular processes.

- Biological Activity Studies : Investigating its effects on cancer cell lines.

Case Study : A study on the biological effects of metal complexes derived from this compound demonstrated significant growth inhibition in human carcinoma cells (Hep3B, MDAMB-231) compared to traditional chemotherapy agents like cisplatin .

Medicine

Research is ongoing into the potential medicinal applications of this compound, particularly in drug development:

- Anticancer Agents : Its derivatives have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep3B | 15 |

| Cisplatin | Hep3B | 10 |

The compound's ability to intercalate into DNA and induce apoptosis makes it a promising candidate for further exploration in cancer therapeutics.

Industry

In industrial applications, this compound is employed in:

- Organic Electronics : Used as a building block for organic semiconductors.

- Catalysis : Acts as a catalyst in certain chemical reactions due to its ability to stabilize low-valent metal complexes.

Mechanistic Insights

The mechanisms by which this compound exerts its effects involve:

- Electron Transfer Processes : Its structure allows participation in redox reactions.

- Hydrogen Bonding and π-stacking Interactions : These interactions facilitate binding to biological targets and enhance its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 4,5-Diazafluoren-9-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

Dafone is structurally analogous to 1,10-phenanthroline (phen), 2,2'-bipyridine (bpy), and 1,10-phenanthroline-5,6-dione (phen-dione). Key differences include:

- Dafone vs. Phen : Dafone’s ketone group reduces electron density at the coordinating nitrogen atoms, making it a weaker field ligand. This alters metal-ligand bond strengths and redox properties .

- Dafone vs. Phen-dione : Phen-dione has two ketone groups, further lowering electron density and enabling stronger π-backbonding with metals. Dafone’s single ketone balances moderate electron-withdrawing effects with aromaticity .

- Dafone vs. Bpy : Bpy lacks aromatic rigidity and ketone groups, resulting in more flexible coordination modes but weaker DNA-binding affinity .

Coordination Chemistry

| Compound | Coordination Modes | Metal Complex Stability | Notable Complexes |

|---|---|---|---|

| Dafone | Bidentate (N,N), μ-bridging | Moderate | [Cr(dafone)₂(H₂O)₂]³⁺ (DNA groove binder), [PdI(μ-DAF)(OAc)]₂ (catalytic dimer) |

| Phen | Rigid bidentate (N,N) | High | [Fe(phen)₃]²⁺ (DNA intercalator), [Ru(phen)₃]²⁺ (photocatalyst) |

| Phen-dione | Bidentate (N,N) with redox activity | High | [Cu(phen-dione)]²⁺ (DNA cleaver), [Ru(phen-dione)(bpy)₂]²⁺ (light-harvesting) |

| Bpy | Flexible bidentate (N,N) | Moderate | [Ru(bpy)₃]²⁺ (electroluminescent), [Ni(bpy)₃]²⁺ (redox-active) |

Key Observations :

- Dafone forms fewer transition metal complexes than phen due to steric and electronic constraints .

- Its μ-bridging capability (e.g., in Pd catalysis) distinguishes it from phen and bpy .

DNA Interaction Mechanisms

| Compound | Binding Mode | Binding Constant (Kₐ) | Thermodynamic Drivers | Application Example |

|---|---|---|---|---|

| Dafone | Groove binding | Kₐ ≈ 10⁵ M⁻¹ (Cr³⁺ complex) | van der Waals, H-bonding (ΔH < 0, ΔS < 0) | Anticancer agents (e.g., [Cr(dafone)₂(H₂O)₂]³⁺) |

| Phen | Intercalation | Kₐ ≈ 10⁶–10⁷ M⁻¹ | Hydrophobic, π-π stacking (ΔH > 0, ΔS > 0) | DNA footprinting (e.g., [Fe(phen)₃]²⁺) |

| Phen-dione | Partial intercalation | Kₐ ≈ 10⁴–10⁵ M⁻¹ | Redox-mediated cleavage (ΔH < 0, ΔS < 0) | Photodynamic therapy (e.g., [Cu(phen-dione)]²⁺) |

Key Findings :

- Dafone-metal complexes exhibit groove binding due to steric hindrance from the ketone group, contrasting with phen’s intercalation .

- Thermodynamic parameters (ΔH ≈ −25 kJ/mol, ΔS ≈ −80 J/mol·K for Cr³⁺-dafone) confirm non-covalent interactions dominate .

Key Advances :

Biological Activity

4,5-Diazafluoren-9-one, commonly referred to as dafone, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies focusing on the biological activity of dafone, particularly its antibacterial and anticancer properties, as well as its potential applications in drug delivery systems.

This compound can be synthesized from 1,10-phenanthroline through a series of chemical reactions involving potassium hydroxide (KOH) and other reagents. The compound exhibits significant coordination chemistry, forming complexes with various metal ions such as silver and chromium, which enhance its biological activity.

Biological Activity Overview

Dafone has been studied for multiple biological activities:

-

Antibacterial Activity :

- In a study assessing the antibacterial efficacy of bis-4,5-diazafluoren-9-one silver(I) nitrate against clinical isolates, dafone demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it showed minimal inhibitory concentrations (MIC) of 4 µg/ml against Staphylococcus aureus and Proteus mirabilis, outperforming several conventional antibiotics .

- The compound was also incorporated into hydrogels for potential wound dressing applications. The hydrogels containing dafone exhibited significant zones of inhibition against Pseudomonas aeruginosa, indicating effective antibacterial properties .

-

Anticancer Activity :

- Research has indicated that dafone exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and oral squamous carcinoma (KB). The anti-proliferative effects were evaluated using the MTT assay, revealing that dafone could inhibit cell growth effectively .

- The mechanism of action appears to involve DNA binding, where dafone interacts with DNA through groove binding modes, which may disrupt cellular processes leading to apoptosis in cancer cells .

Antibacterial Efficacy

A detailed study evaluated the antibacterial activity of dafone in comparison with 15 known antibiotics. The results highlighted:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus pyogenes | 6 |

| Pseudomonas aeruginosa | 8 |

| Klebsiella pneumoniae | 6 |

| Proteus mirabilis | 4 |

| Salmonella sp. | 10 |

This table illustrates the potent antibacterial properties of dafone against clinically relevant pathogens .

Anticancer Studies

In anticancer research involving dafone:

- The cytotoxicity was assessed on A549 and KB cell lines with IC50 values indicating significant potency.

- Flow cytometry analyses revealed that treatment with dafone led to increased apoptosis rates in treated cells compared to controls.

The biological activity of dafone is attributed to its ability to form stable complexes with metal ions and its interaction with cellular macromolecules such as DNA. Studies using circular dichroism (CD) and viscosity measurements suggest that dafone binds to DNA in a groove-binding manner, which could interfere with replication and transcription processes .

Q & A

Q. What are the primary synthetic routes for 4,5-Diazafluoren-9-one, and how can reaction conditions be optimized?

Basic Question

this compound is commonly synthesized via oxidation of 1,10-phenanthroline using alkaline potassium permanganate, yielding the compound alongside bipyridyl dicarboxylic acid derivatives . For optimization, stoichiometric control of permanganate and pH adjustments (alkaline conditions) are critical to minimize side products. Alternative methods include mechanochemical synthesis using ball milling, which avoids solvent use and enhances reaction efficiency . Purity can be verified via melting point analysis (e.g., 483 K for co-crystallized forms) and spectroscopic techniques (FT-IR, NMR).

Q. How does this compound coordinate with transition metals, and what structural motifs are observed?

Basic Question

The ligand exhibits versatile coordination via its two nitrogen atoms (N,N'-chelation), forming distorted octahedral geometries with metals like Co(II) and Cd(II) . For example, in [Co(NCS)₂(C₃H₄N₂)₂(C₁₁H₆N₂O)], equatorial positions are occupied by diazafluorenone and imidazole ligands, while axial sites bind thiocyanate . Hydrogen bonding (e.g., N–H⋯O) often stabilizes 1D or 2D supramolecular networks . Single-crystal X-ray diffraction (Bruker APEXII CCD) is essential for resolving coordination geometry and intermolecular interactions .

Q. What challenges arise in computational modeling of this compound-metal complexes, and how can discrepancies between DFT and experimental data be addressed?

Advanced Question

Discrepancies in bond distances (e.g., Ag–N varying by 0.05–0.16 Å between DFT and crystallographic data) arise from neglecting weak interactions (e.g., Ag⋯O with nitrate anions) and crystal packing effects . To mitigate this, hybrid functionals incorporating dispersion corrections (e.g., B3LYP-D3) and periodic boundary conditions for lattice effects are recommended. Validation against multiple crystal structures (e.g., two distinct [Ag(this compound)₂]⁺ polymorphs) improves model accuracy .

Q. How does this compound perform in catalytic applications such as Suzuki-Miyaura coupling?

Advanced Question

Heterogeneous catalysts incorporating this compound-metal complexes (e.g., Pd/Zn) show high activity in Suzuki-Miyaura reactions under aerobic conditions. Key parameters include:

- Solvent systems : EtOH/H₂O mixtures enhance sustainability .

- Reusability : Catalysts retain >90% activity after 5 cycles post-recovery via ethanol washing .

- Scale-up : Reactions can yield >2 g of cross-coupled products, outperforming homogeneous methods in bulky monomer synthesis .

Q. What strategies resolve contradictions in spectroscopic data for metal complexes of this compound?

Advanced Question

Contradictions in FT-IR or NMR spectra often stem from dynamic equilibria (e.g., ligand exchange) or polymorphism. For example, Zn(II) complexes exhibit variable coordination (monodentate vs. bidentate) depending on counterions (Cl⁻ vs. I⁻) . Multi-technique validation—combining X-ray crystallography, EPR, and variable-temperature NMR—is recommended. For ambiguous cases, single-crystal analysis (e.g., R factor <0.025 ) provides definitive structural assignments.

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound derivatives?

Advanced Question

Intermolecular N–H⋯O and C–H⋯π interactions direct crystal packing. For instance, protonated 9-oxo-4,5-diazafluoren-4-ium forms hydrogen bonds with neutral ligands, stabilizing co-crystals with tetrachloridoaurate(III) . Solvent polarity (e.g., acetonitrile vs. methanol) modulates nucleation kinetics, favoring 1D chains or 3D frameworks . Hirshfeld surface analysis quantifies interaction contributions, aiding predictive crystal engineering.

Q. What are the methodological considerations for studying antimicrobial activity of this compound complexes?

Advanced Question

- Bioassay design : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., E. coli, S. aureus) require standardized inoculum sizes (1×10⁶ CFU/mL) .

- DNA interaction assays : UV-vis titration and gel electrophoresis assess intercalation or groove-binding modes .

- Cytotoxicity controls : Compare with free ligand/metal salts to isolate complex-specific effects .

Q. How does ligand functionalization (e.g., hydrazone derivatives) alter the properties of this compound?

Advanced Question

Hydrazone derivatives (e.g., this compound benzoylhydrazone) enhance π-conjugation and redox activity, enabling applications in optoelectronics . Synthesis involves condensation with aryl hydrazines under acidic catalysis (HCl, reflux). Characterization via HRMS and cyclic voltammetry reveals shifted reduction potentials (e.g., ΔE ~0.3 V vs. parent ligand) due to extended conjugation .

Q. What are the best practices for resolving twinning or disorder in this compound crystal structures?

Advanced Question

Properties

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMTUGNLBQSHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321556 | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-67-0 | |

| Record name | 50890-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.